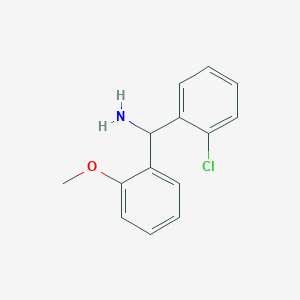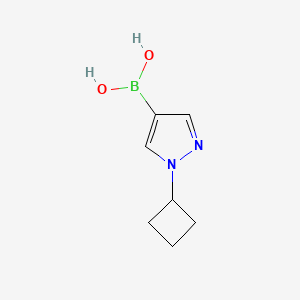
(1-Cyclobutylpyrazol-4-yl)boronic acid
Descripción general
Descripción
(1-Cyclobutylpyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C7H11BN2O2 and its molecular weight is 165.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Boronic acids, including derivatives like (1-Cyclobutylpyrazol-4-yl)boronic acid, are versatile in organic chemistry. They have catalytic properties useful for reactions such as the aza-Michael addition, which leads to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
- Boronic acid compounds are being explored for biomedical applications, such as in boron neutron capture therapy, which is a type of cancer treatment. The unique structure of boronic acids, including their derivatives, makes them suitable for this therapy (Kabalka et al., 2002).
Sensing and Detection
- The interactions of boronic acids with diols and Lewis bases have led to their use in various sensing applications. This includes biological labeling and the development of sensors for detecting substances like glucose (Lacina, Skládal, & James, 2014).
Material Science
- Boronic acids play a role in the field of biomaterials, especially due to their ability to bind with biologically relevant diols. This makes them useful in the preparation of materials with dynamic covalent or responsive behavior (Brooks, Deng, & Sumerlin, 2018).
Organic Synthesis
- Organoboron acids and their derivatives serve as catalysts in organic synthesis. They enable diverse modes of catalytic reactivity due to the Lewis acidity of trivalent boron (Dimitrijević & Taylor, 2013).
Antiviral Therapeutics
- Phenylboronic-acid-modified nanoparticles show potential as antiviral inhibitors, with reduced cellular toxicity. This application demonstrates the utility of boronic acid derivatives in pharmaceutical research (Khanal et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with a variety of biological targets, including proteins and enzymes that contain diol or polyol motifs .
Mode of Action
(1-Cyclobutylpyrazol-4-yl)boronic acid, like other boronic acids, forms reversible covalent bonds with 1,2- and 1,3-diols . This allows it to interact with various biological targets. In the context of Suzuki–Miyaura (SM) cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst .
Biochemical Pathways
In the context of sm cross-coupling reactions, boronic acids play a crucial role in forming new carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.
Pharmacokinetics
It is known that the main mechanism by which boronic acids are metabolised is deboronation, yielding boric acid .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. In the context of SM cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions can significantly impact the success of the reaction .
Propiedades
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHUJINKCSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
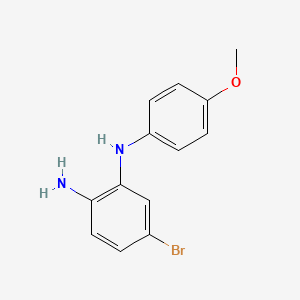
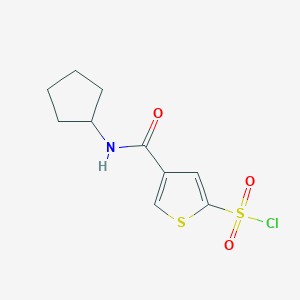
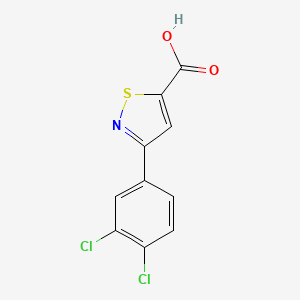
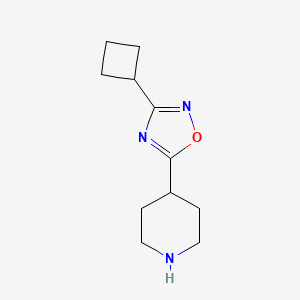
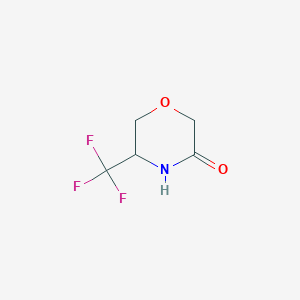
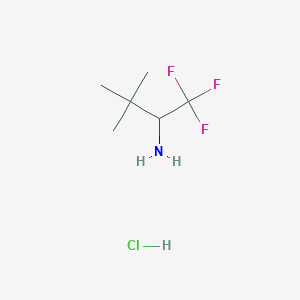
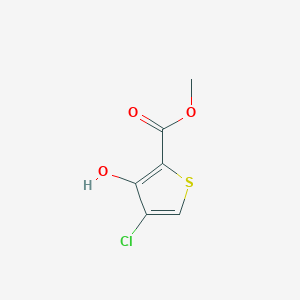
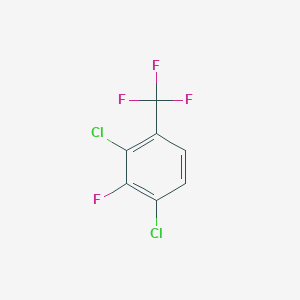

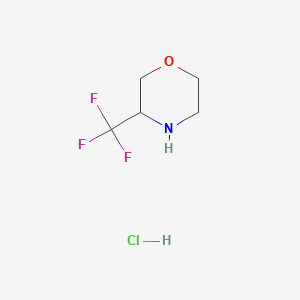
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
